2-{2-[(2-Methyloxolan-3-yl)amino]ethoxy}ethan-1-ol
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Overview
Description
2-{2-[(2-Methyloxolan-3-yl)amino]ethoxy}ethan-1-ol is a chemical compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol . It is an aliphatic heterocyclic compound, which means it contains a ring structure composed of carbon atoms and at least one atom that is not carbon (in this case, nitrogen and oxygen).
Preparation Methods
The synthesis of 2-{2-[(2-Methyloxolan-3-yl)amino]ethoxy}ethan-1-ol typically involves the reaction of 2-methyloxolan-3-amine with ethylene glycol under specific conditions . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
2-{2-[(2-Methyloxolan-3-yl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-{2-[(2-Methyloxolan-3-yl)amino]ethoxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in the study of biochemical pathways and as a probe in molecular biology experiments.
Mechanism of Action
The mechanism of action of 2-{2-[(2-Methyloxolan-3-yl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to these targets and exert its effects through various mechanisms, including inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
2-{2-[(2-Methyloxolan-3-yl)amino]ethoxy}ethan-1-ol can be compared with other similar compounds, such as:
2-{2-[(Oxolan-3-ylmethyl)amino]ethoxy}ethan-1-ol: This compound has a similar structure but differs in the substitution pattern on the oxolane ring.
2-{2-[(2-Methyltetrahydrofuran-3-yl)amino]ethoxy}ethan-1-ol: This compound has a similar backbone but contains a tetrahydrofuran ring instead of an oxolane ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and ethoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H19NO3 |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-[2-[(2-methyloxolan-3-yl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C9H19NO3/c1-8-9(2-5-13-8)10-3-6-12-7-4-11/h8-11H,2-7H2,1H3 |
InChI Key |
CZTWUFOMQHHDHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NCCOCCO |
Origin of Product |
United States |
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